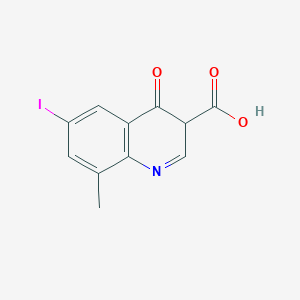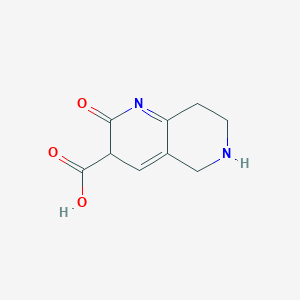
manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their large ring structures and ability to coordinate with metal ions, making them valuable in various scientific and industrial applications. This particular compound features manganese in the +3 oxidation state, coordinated with a porphyrin ring substituted with ethyl groups, and is further stabilized by three chloride ions.
準備方法
The synthesis of manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through a series of condensation reactions involving pyrrole and aldehydes. The resulting macrocyclic structure is then substituted with ethyl groups at specific positions.
Metalation: The synthesized porphyrin is then reacted with a manganese salt, such as manganese(II) chloride, under controlled conditions to introduce the manganese ion into the porphyrin ring.
Oxidation: The manganese(II) porphyrin complex is oxidized to the manganese(III) state using an oxidizing agent like chlorine or ferric chloride.
化学反応の分析
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can undergo redox reactions, switching between different oxidation states. Common reagents include hydrogen peroxide and sodium borohydride.
Substitution Reactions: The chloride ions can be substituted with other ligands, such as cyanide or thiocyanate, under appropriate conditions.
Coordination Reactions: The porphyrin ring can coordinate with other metal ions or molecules, forming stable complexes.
科学的研究の応用
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biomedical Research: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to target cancer cells.
Environmental Chemistry: It is used in the degradation of pollutants and the treatment of wastewater.
Material Science: The compound is explored for its electronic and optical properties, making it useful in the development of sensors and photovoltaic devices.
作用機序
The mechanism of action of manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride involves its ability to coordinate with various substrates and facilitate redox reactions. The manganese center can accept and donate electrons, making it an effective catalyst. The porphyrin ring provides a stable environment for the manganese ion, enhancing its reactivity and selectivity. The chloride ions help stabilize the complex and can be replaced by other ligands to modulate its activity .
類似化合物との比較
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride is unique due to its specific substitution pattern and the presence of manganese in the +3 oxidation state. Similar compounds include:
Iron(III) porphyrin complexes: These are widely studied for their catalytic properties and are used in various oxidation reactions.
Cobalt(III) porphyrin complexes: Known for their ability to bind and activate small molecules like oxygen and carbon monoxide.
Nickel(II) porphyrin complexes: Used in electrochemical applications and as catalysts in hydrogenation reactions.
特性
分子式 |
C36H46Cl3MnN4 |
|---|---|
分子量 |
696.1 g/mol |
IUPAC名 |
manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,39H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
JPVZVLLMHGZGKR-UHFFFAOYSA-K |
正規SMILES |
CCC1=CC2=NC1=C(C3=C(C(=C(N3)C(=C4C(=C(C(=CC5=NC(=C2)C=C5)N4CC)CC)CC)CC)CC)CC)CC.[Cl-].[Cl-].[Cl-].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


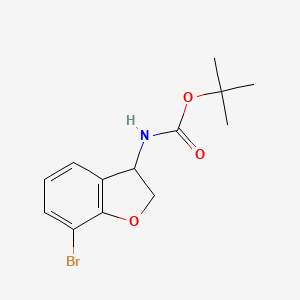
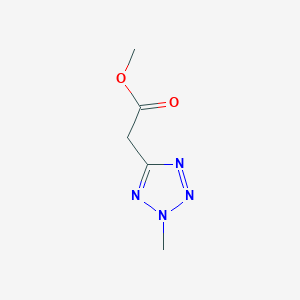
![Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-](/img/structure/B12334087.png)


![[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B12334111.png)

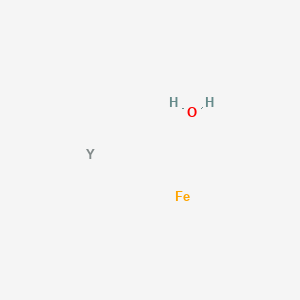
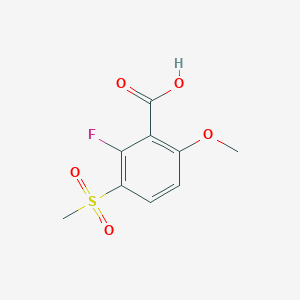
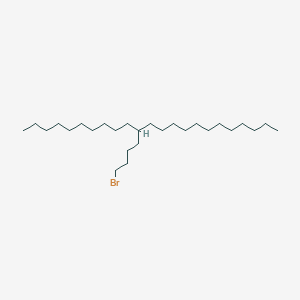
![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334138.png)
![ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12334139.png)
